3-Propionylpyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propionylpyridine can be synthesized through several methods. One common approach involves the acylation of pyridine using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, optimizing conditions such as temperature, pressure, and catalyst concentration to maximize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Propionylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium amide.
Major Products:
Oxidation: Propionic acid derivatives.
Reduction: 3-(1-hydroxypropyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Propionylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research into its pharmacological properties has indicated potential therapeutic applications.
Industry: It serves as a precursor in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Propionylpyridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Acetylpyridine: Similar structure but with an acetyl group instead of a propionyl group.
3-Butyryl-pyridine: Contains a butyryl group, making it slightly larger and more hydrophobic.
3-Formylpyridine: Features a formyl group, which is more reactive due to the presence of an aldehyde.
Uniqueness: 3-Propionylpyridine is unique due to its balance of hydrophobicity and reactivity, making it versatile for various chemical transformations and applications. Its propionyl group provides a distinct set of chemical properties compared to other acyl derivatives of pyridine.
Properties
IUPAC Name |
1-pyridin-3-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKJMUNLKAGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166184 | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-48-5 | |
Record name | 3-Propionylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-pyridyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 3-propionylpyridine contribute to the identification of Pseudomonas species?
A1: this compound is identified as a microbial volatile organic compound (MVOC) produced by Pseudomonas putida during fermentation in tryptic soy broth []. While not unique to this species, its presence alongside other MVOCs creates a distinct odor fingerprint detectable by electronic nose (e-nose) technology. This fingerprint, when analyzed with techniques like principal component analysis (PCA), enables the differentiation of Pseudomonas putida from other Pseudomonas species [].
Q2: What is the significance of this compound in studying horse liver alcohol dehydrogenase?
A2: While this compound itself doesn't directly interact with horse liver alcohol dehydrogenase, a structurally similar compound, this compound-adenine dinucleotide (pp3PdAD+), serves as a valuable tool in enzymatic studies []. This NAD+ analogue, with this compound replacing the nicotinamide moiety, exhibits activity as a coenzyme but lacks the cooperative binding properties observed with NAD+ []. This difference helps researchers understand the specific interactions and mechanisms involved in the enzyme's function.
Q3: What are the implications of using MVOCs like this compound in food safety?
A3: The identification of species-specific MVOC profiles, like those including this compound for Pseudomonas putida [], has significant potential for developing rapid and non-destructive detection methods for microorganisms in food. This could revolutionize food safety protocols, enabling early detection of contamination and preventing spoilage or foodborne illnesses.
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